molecular formula C8H7NO2 B075652 2-(3,4-Dihydroxyphenyl)acetonitrile CAS No. 1126-62-1

2-(3,4-Dihydroxyphenyl)acetonitrile

Cat. No. B075652
CAS RN: 1126-62-1
M. Wt: 149.15 g/mol
InChI Key: IXDSDBYUZFMVBW-UHFFFAOYSA-N
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Patent
US05498746

Procedure details

Hydrogen chloride gas is bubbled through a suspension of 2 moles (354 g) of homoveratronitrile in 161 mL of pyridine, with stirring and under a nitrogen atmosphere. As soon as the temperature reaches 115° C. and becomes stable, the bubbling is discontinued; the reaction medium is heated to 170° C. for 3 hours. During this period, hydrogen chloride is bubbled through for 5 to 10 minutes at approximately half-hourly intervals. When the reaction has ended, the reaction mixture is poured into a mixture of ice and water (1.2 kg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
354 g
Type
reactant
Reaction Step One
Quantity
161 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2](#[N:14])[CH2:3][C:4]1[CH:13]=[CH:12][C:9]([O:10]C)=[C:6]([O:7]C)[CH:5]=1>N1C=CC=CC=1>[OH:10][C:9]1[C:6]([OH:7])=[CH:5][C:4]([CH2:3][C:2]#[N:14])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
354 g
Type
reactant
Smiles
C(CC1=CC(OC)=C(OC)C=C1)#N
Name
Quantity
161 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
with stirring and under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaches 115° C.
WAIT
Type
WAIT
Details
During this period
CUSTOM
Type
CUSTOM
Details
hydrogen chloride is bubbled through for 5 to 10 minutes at approximately half-hourly intervals
Duration
7.5 (± 2.5) min
ADDITION
Type
ADDITION
Details
the reaction mixture is poured into a mixture of ice and water (1.2 kg)

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1O)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.